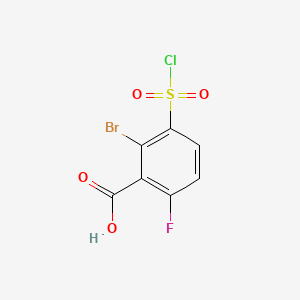![molecular formula C14H21N3 B13575455 1-[2-(Pyrrolidin-1-yl)phenyl]piperazine](/img/structure/B13575455.png)
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine is a compound that features a piperazine ring substituted with a pyrrolidine ring at the phenyl position. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperazine and pyrrolidine rings in its structure contributes to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1-[2-(Pyrrolidin-1-yl)phenyl]piperazine typically involves the reaction of 2-(pyrrolidin-1-yl)aniline with piperazine under specific conditions. One common method includes:
Reaction of 2-(pyrrolidin-1-yl)aniline with piperazine: This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be used to enhance the reaction efficiency.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrrolidine rings can be substituted with various functional groups using appropriate reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include N-oxides, reduced derivatives, and substituted analogs.
Aplicaciones Científicas De Investigación
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: In the industrial sector, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-[2-(Pyrrolidin-1-yl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors in the body, including neurotransmitter receptors, leading to modulation of their activity. This interaction can result in changes in cellular signaling pathways, ultimately affecting physiological processes such as mood, cognition, and behavior.
Comparación Con Compuestos Similares
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine can be compared with other similar compounds, such as:
1-(2-Pyridyl)piperazine: This compound is a selective α2-adrenoceptor antagonist and shows sympatholytic activity.
4-(1-Pyrrolidinyl)piperidine: This compound is used in the synthesis of various analogs and has different biological activities.
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used in various analytical applications.
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C14H21N3 |
|---|---|
Peso molecular |
231.34 g/mol |
Nombre IUPAC |
1-(2-pyrrolidin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C14H21N3/c1-2-6-14(17-11-7-15-8-12-17)13(5-1)16-9-3-4-10-16/h1-2,5-6,15H,3-4,7-12H2 |
Clave InChI |
QDGSHIIUFICYGO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=CC=C2N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B13575401.png)






![Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
![(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-indol-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13575449.png)

